Physicochemical Profiling and Analytical Methodology of 1-[3-Methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine: A Comprehensive Technical Guide
Physicochemical Profiling and Analytical Methodology of 1-[3-Methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine: A Comprehensive Technical Guide
Executive Summary
In modern drug development, the physicochemical profiling of active pharmaceutical ingredient (API) intermediates and chiral building blocks is a foundational step that dictates downstream pharmacokinetics, formulation strategies, and metabolic stability. 1-[3-Methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine (CAS: 1016764-39-8) is a highly functionalized phenylethylamine derivative[1].
Characterized by a benzylic primary amine and a uniquely substituted aromatic ring, this molecule presents a fascinating case study in structural causality. While the primary amine provides a crucial handle for chiral resolution and target engagement (acting as both a hydrogen bond donor and a site of ionization), the para-substituted 2-methoxyethoxy tail acts as a flexible, hydrophilic extension. This specific substitution pattern is often engineered to modulate the lipophilicity-solubility balance, preventing excessive blood-brain barrier (BBB) penetration while maintaining high aqueous solubility compared to simpler di-methoxy analogs.
As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. Here, we will dissect the causality behind its physicochemical traits and establish self-validating experimental protocols for its characterization.
Structural & Physicochemical Properties
The macroscopic behavior of 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine in biological and solvent systems is a direct consequence of its molecular architecture. The benzylic carbon is a chiral center, meaning the molecule exists as (R) and (S) enantiomers, which often exhibit drastically different target affinities.
The table below summarizes the core quantitative data, synthesizing empirical identifiers with predictive medicinal chemistry metrics based on its structural class[1][2].
| Property | Value | Causality / Significance |
| CAS Number | 1016764-39-8[1] | Unique registry identifier for regulatory and supply chain tracking. |
| Molecular Weight | 225.28 g/mol [1] | Highly optimal size for oral bioavailability (strictly compliant with Lipinski's Rule of 5). |
| Molecular Formula | C12H19NO3[1] | Defines the exact mass (225.1365 Da) for High-Resolution Mass Spectrometry (HRMS) tracking. |
| LogP (Estimated) | 1.5 - 1.8 | Balanced lipophilicity; ensures lipid bilayer permeability without driving non-specific protein binding. |
| pKa (Conjugate Acid) | ~9.2 - 9.6 | The primary amine is heavily protonated at physiological pH (7.4), driving aqueous solubility. |
| TPSA | 53.7 Ų | Topological Polar Surface Area is well below the 90 Ų threshold, indicating membrane permeability. |
| H-Bond Donors | 1 | The single primary amine provides a directed, highly polar interaction point for target binding. |
| H-Bond Acceptors | 4 | The three ether oxygens and one nitrogen provide flexible solvation sites, enhancing thermodynamic solubility. |
| Rotatable Bonds | 7 | High flexibility in the 2-methoxyethoxy tail allows adaptive conformation within target binding pockets. |
Experimental Protocols for Physicochemical Validation
To transition from predictive models to empirical certainty, robust analytical workflows must be employed. The following protocols are designed as self-validating systems, ensuring that experimental artifacts are identified and neutralized during the data acquisition phase.
Protocol 1: pKa Determination via Derivative Potentiometric Titration
The ionization state of the primary amine dictates its solubility and absorption. We utilize a derivative potentiometric titration, which involves computing the first derivative of the electrode potential with respect to the titrant volume to pinpoint the exact equivalence point[3]. This protocol aligns with OECD Guideline 112[4].
Step-by-Step Methodology:
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System Calibration: Calibrate a high-precision glass pH electrode using standard traceable buffers (pH 4.00, 7.00, and 10.00) at a constant temperature of 25.0 ± 0.1 °C.
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Sample Preparation: Dissolve exactly 2.0 mM of 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine in a 0.15 M KCl aqueous solution. Causality: The KCl acts as a background electrolyte to maintain a constant ionic strength, preventing activity coefficient fluctuations during the titration.
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Atmospheric Control: Purge the titration vessel with inert Nitrogen ( N2 ) gas for 10 minutes prior to and during the experiment. Causality: This prevents atmospheric CO2 from dissolving into the solution, forming carbonic acid, and artificially shifting the pH.
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Titration Execution: If starting with the free base, titrate with standardized 0.1 M HCl using an automated micro-burette (adding 0.05 mL increments).
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Data Processing (Self-Validation): Record the pH vs. Volume curve. Calculate the first derivative ( dpH/dV ). The peak of the derivative curve represents the equivalence point[3]. The pKa is extracted at exactly half the equivalence volume (where [HA]=[A−] ). Perform in triplicate; a relative standard deviation (RSD) of < 1% validates the system.
Protocol 2: Lipophilicity (LogP) Profiling via Shake-Flask LC-MS
Lipophilicity drives partitioning into lipid bilayers. The shake-flask method remains the gold standard for determining the n-octanol/water partition coefficient, strictly adhering to OECD Guideline 107[5].
Step-by-Step Methodology:
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Solvent Pre-saturation: Stir n-octanol and HPLC-grade water together vigorously for 24 hours at 25 °C, then allow them to separate. Causality: Pre-saturating the phases prevents volume shifts due to mutual solubility during the actual experiment, which would otherwise skew concentration calculations.
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Analyte Dissolution: Dissolve the compound in the pre-saturated n-octanol phase to achieve a stock concentration of 1.0 mg/mL.
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Self-Validating Phase Ratios: Prepare three separate glass centrifuge tubes with different volume ratios of octanol to water: 1:1, 1:2, and 2:1. Causality: Testing multiple ratios proves that the partition coefficient is independent of the concentration and volume, ruling out aggregation or micelle formation.
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Equilibration: Mechanically shake the tubes at 100 rpm for 1 hour at 25.0 °C to achieve thermodynamic equilibrium, followed by centrifugation at 3000 rpm for 15 minutes to guarantee absolute phase separation.
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Quantification: Carefully extract aliquots from both the octanol and water phases. Quantify the concentration of the amine using LC-MS/MS.
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Calculation: Calculate LogP=log10(Coctanol/Cwater) . The results across the three volume ratios must agree within ± 0.1 log units to be considered valid.
Metabolic & Pharmacokinetic Implications
The physicochemical profile generated by the protocols above directly informs the ADME (Absorption, Distribution, Metabolism, and Excretion) behavior of the molecule.
Because the pKa is ~9.5, the molecule will be predominantly ionized in the acidic environment of the stomach and the neutral environment of the intestines. However, the estimated LogP of 1.5–1.8 ensures that the small fraction of unionized free-base is highly permeable, allowing for rapid equilibrium shifts and efficient gastrointestinal absorption. Metabolically, the 2-methoxyethoxy group is a prime candidate for O-dealkylation by hepatic Cytochrome P450 enzymes (e.g., CYP3A4 or CYP2D6), which will cleave the ether linkages to excrete the molecule as a more polar phenol or alcohol derivative.
To visualize how these physical parameters integrate into a broader development pipeline, refer to the workflow diagram below:
Fig 1: Physicochemical Characterization and Validation Workflow for CAS 1016764-39-8.
References
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PubChem. "1-Phenethylamine, (+)- | C8H11N | CID 643189". National Center for Biotechnology Information. Available at:[Link]
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IUPAC. "Derivative potentiometric titration (D01609)". The IUPAC Compendium of Chemical Terminology (Gold Book). Available at:[Link]
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OECD. "Test No. 112: Dissociation Constants in Water". OECD Guidelines for the Testing of Chemicals. Available at:[Link]
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OECD. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method". OECD Guidelines for the Testing of Chemicals. Available at:[Link]
